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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-iodopyridine

Cat. No.: B13117359 Get Quote

Executive Summary
The molecule 5-Chloro-4-fluoro-2-iodopyridine (CAS 659731-48-3) represents a "privileged

scaffold" in medicinal chemistry due to its orthogonal reactivity. The presence of three distinct

halogens—Iodine (C2), Fluorine (C4), and Chlorine (C5)—allows for sequential,

chemoselective functionalization. However, verifying the regiochemistry of this trisubstituted

pyridine is a common analytical bottleneck. Misassignment of the halogen positions

(particularly the I vs. Cl placement) can lead to catastrophic failures in downstream SAR

(Structure-Activity Relationship) campaigns.

This guide provides a definitive, self-validating protocol for the structural elucidation of this

compound, utilizing NMR spectroscopy (

H,

C,

F) and Mass Spectrometry as the primary pillars of evidence.

Part 1: The Synthetic Context & Isomer Risk
To elucidate the structure effectively, one must understand the "Isomer Landscape." This

molecule is typically synthesized via metallation-trapping or halogen exchange sequences. The

primary risk is regioisomerism.

Target Structure: 5-Chloro-4-fluoro-2-iodopyridine.
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Common Impurity/Isomer: 2-Chloro-4-fluoro-5-iodopyridine (swapped I/Cl positions).

Differentiation Challenge: Both isomers have the same mass and similar polarity. Standard

LC-MS is insufficient for distinction; NMR is required.

Part 2: Primary Spectroscopic Fingerprint
2.1 Mass Spectrometry (MS) – The Elemental Check
Before NMR, confirm the elemental composition. The unique isotopic signatures of Chlorine

and Iodine provide a definitive "fingerprint."

Method: ESI+ or APCI+ (Direct Infusion).

Diagnostic Criteria:

Molecular Ion (

): ~257.9 Da.

Chlorine Pattern: Look for the characteristic 3:1 intensity ratio between

and

peaks (due to

Cl and

Cl).

Iodine Signature: Iodine is monoisotopic (

I). There is no M+2 contribution from Iodine, simplifying the Cl pattern analysis.

2.2 Proton NMR (

H) – The Regio-Probe
The pyridine ring contains only two protons: H3 and H6. Their chemical shifts and coupling

constants (
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) are the first line of evidence for regiochemistry.

Experimental Protocol:

Solvent: DMSO-

(Preferred over CDCl

to prevent aggregation and sharpen peaks).

Frequency: 400 MHz or higher.

Proton Position

Chemical
Shift (

)

Multiplicity
Coupling (

)

Structural
Logic

H6 Adjacent to N 8.4 – 8.6 ppm Singlet (d) Hz

Deshielded

by Nitrogen.

Weak "W-

coupling" to F

(meta).

H3
Between I

and F
7.8 – 8.0 ppm Doublet Hz

Shielded

relative to H6.

Strong ortho-

coupling to

Fluorine.

Interpretation: If you observe two singlets (no coupling), the Fluorine is likely not ortho to a

proton (e.g., 2,6-dichloro-4-fluoropyridine). The presence of a distinct doublet (

Hz) confirms a proton is ortho to the fluorine.

Part 3: The Fluorine Probe ( F & C) – The Definitive Proof
This is the most critical section. The magnitude of Carbon-Fluorine (

) coupling constants is distance-dependent and allows us to "walk" around the ring.
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3.1

F NMR
Signal: Single peak around -90 to -110 ppm (typical for 4-F pyridines).

Coupling: Should show a doublet (coupling to H3) and potentially fine splitting from H6.

3.2

C NMR (Proton Decoupled)
We utilize the Magnitude of J-Coupling to assign the carbons.

Protocol:

Relaxation Delay (

): Set to >2.0 seconds (quaternary carbons relax slowly).

Scans: High count required (C-I carbons are often broad due to quadrupolar relaxation).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13117359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Shift (ppm)
Coupling
Pattern Value (Hz) Logic

C4 C-F (Ipso) ~164-168 Doublet ~260 Hz

Direct bond

(1-bond

coupling).

C3 C-H (Ortho) ~110-120 Doublet ~35-40 Hz

Ortho

coupling (2-

bond).

C5 C-Cl (Ortho) ~120-130 Doublet ~35-40 Hz

Ortho

coupling (2-

bond).

C2 C-I (Meta) ~115-125 Doublet ~15-20 Hz

Meta

coupling (3-

bond). C-I is

usually

shielded.

C6 C-H (Meta) ~148-152 Doublet ~15-20 Hz

Meta

coupling (3-

bond). Alpha

to Nitrogen.

[1]

The "Smoking Gun" for Regiochemistry: To distinguish 5-Cl / 2-I (Target) from 2-Cl / 5-I

(Isomer):

Run an HSQC (Heteronuclear Single Quantum Coherence) spectrum.

Identify the carbon attached to H6 (the most deshielded proton).

Check the

of C6:

In the Target (5-Cl-4-F-2-I), C6 is meta to Fluorine.
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Hz.

In the Isomer (2-Cl-4-F-5-I), the proton at position 6 is ortho to Fluorine? No, in the isomer,

H6 is still meta.

Correction: In the isomer (2-Cl-4-F-5-I), the proton is at C6. The Fluorine is at C4. The

relationship is still meta.

Differentiation Strategy: Look at C2 vs C5.

C2 (attached to I in target): Iodine has a "Heavy Atom Effect" (Spin-Orbit coupling) that

significantly shields the attached carbon (often shifting it <100 ppm or 110-125 ppm).

Chlorine does not show this effect (C-Cl is typically ~150 ppm).

Target: C2 (Iodinated) should be upfield (~115-125 ppm).

Isomer: C2 (Chlorinated) should be downfield (~150 ppm).

Part 4: Visualization of Logic Flow
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Unknown Sample
(White Solid)

Step 1: Mass Spectrometry
Check [M+H]+ & Cl Isotope Pattern

Step 2: 1H NMR (DMSO-d6)
Identify H3 (d) and H6 (s)

Formula Confirmed

Step 3: 13C NMR & HSQC
Measure C-F Couplings & Chemical Shifts

Regio-check

Is C2 (Quaternary) Shielded?
(< 130 ppm)

CONFIRMED:
5-Chloro-4-fluoro-2-iodopyridine

(Iodine effect on C2)

Yes (Iodine Effect)

REJECTED:
2-Chloro-4-fluoro-5-iodopyridine
(Chlorine on C2 is deshielded)

No (Chlorine Effect)

Click to download full resolution via product page

Figure 1: Decision tree for confirming the regiochemistry of the halogen substituents.

Part 5: Functional Validation (Chemoselective Check)
If spectral data remains ambiguous (e.g., due to peak overlap), perform a Chemical Proof.

The Experiment: Perform a limiting-reagent Sonogashira Coupling (or Suzuki) at room

temperature.
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Reagents: Phenylacetylene (0.9 equiv), Pd(PPh

)

Cl

, CuI, Et

N.

Logic: The C-I bond is significantly more reactive towards Pd(0) oxidative addition than C-Br,

C-Cl, or C-F.

Outcome:

If the product shows the alkyne at the position distal to the Chlorine (C2), the structure is

confirmed.

This can be verified by observing the disappearance of the shielded C-I carbon signal in

C NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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